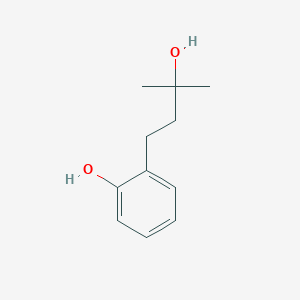

2-(3-Hydroxy-3-methylbutyl)phenol

Description

Significance of Phenolic Compounds in Chemical and Biological Sciences

Phenolic compounds are a large and diverse class of molecules defined by the presence of at least one hydroxyl group attached to an aromatic ring. youtube.com They are ubiquitous in nature, particularly in plants, where they contribute to color, flavor, and defense mechanisms against pathogens and UV radiation. wikipedia.org The significance of these compounds in science stems from their wide spectrum of biological activities, which are closely linked to their chemical structure. mdpi.com

The hallmark of many phenolic compounds is their antioxidant activity. mdpi.comresearchgate.net The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key factor in numerous chronic diseases. mdpi.com Beyond this, different classes of phenolic compounds exhibit a range of other important biological effects. youtube.com

Interactive Table: Biological Activities of Major Phenolic Compound Classes

| Phenolic Class | Key Structural Feature | Common Biological Activities |

| Phenolic Acids | Aromatic ring with a carboxylic acid group. | Antioxidant, Anti-inflammatory |

| Flavonoids | C6-C3-C6 skeleton. | Antioxidant, Anti-inflammatory, Cardioprotective, Neuroprotective |

| Tannins | High molecular weight polyphenols. | Astringent, Antioxidant, Antimicrobial |

| Stilbenes | Two phenyl rings linked by an ethylene (B1197577) bridge. | Antioxidant, Cardioprotective, Anticancer |

| Lignans | Formed by the dimerization of substituted phenylpropenes. | Antioxidant, Phytoestrogenic |

These activities have established phenolic compounds as crucial subjects in pharmacology, food science, and materials science. They are investigated for their potential to address a variety of health issues, including cancer, cardiovascular diseases, and neurodegenerative disorders. youtube.com Furthermore, their antimicrobial properties make them valuable as natural preservatives in the food and cosmetics industries. youtube.com

Rationale for Advanced Research on 2-(3-Hydroxy-3-methylbutyl)phenol and Related Structures

The scientific interest in a specific molecule like this compound arises from the well-established principle that modifying the structure of natural phenols can enhance or alter their biological activity. nih.gov Researchers engage in the "tailored functionalization" of phenolic compounds to improve their properties, creating new derivatives with potentially greater efficacy or novel applications. nih.gov

The rationale for investigating this compound and its analogs is built on several key concepts:

Structure-Activity Relationship: The biological function of a phenolic compound is not solely determined by the phenolic hydroxyl group but is significantly influenced by the nature and position of other substituents on the aromatic ring. mdpi.com The alkyl side chain of this compound, with its own hydroxyl group, presents a unique structural motif. Research on other substituted phenols, such as carvacrol (B1668589) and eugenol, has shown that altering alkyl chains can modulate antimicrobial and anti-inflammatory effects. nih.gov

Modulation of Physicochemical Properties: The 3-hydroxy-3-methylbutyl group imparts a specific balance of lipophilicity and hydrophilicity. This balance is critical for how the molecule interacts with biological systems, such as its ability to cross cell membranes or bind to proteins. Research on other alkylphenols, like the inhibitor bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane, demonstrates that specific alkyl substitutions can lead to potent and selective inhibition of enzymes like Ca²⁺ ATPase. nih.gov

Potential for Novel Bioactivities: While many phenols are known for their antioxidant properties, structural modifications can unlock different biological activities. For instance, the synthesis of brominated phenols with lactam fragments, analogues of natural marine compounds, has been explored to find new antimicrobial agents. researchgate.net The unique combination of a phenol (B47542) and a tertiary alcohol in the target compound could lead to unforeseen interactions with biological targets. The synthesis of new derivatives from readily available natural phenols is a proficient strategy for discovering compounds with improved or novel biological roles. nih.gov

In essence, while direct research on this compound is not yet prevalent, its structure represents a logical next step in the exploration of phenolic compounds. The synthesis and biological evaluation of this molecule and its isomers would provide valuable data on how this specific substitution pattern influences the well-documented activities of the phenolic scaffold, potentially leading to the discovery of new and useful chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-3-methylbutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULLBXYBMZDZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381208 | |

| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4167-73-1 | |

| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of 2 3 Hydroxy 3 Methylbutyl Phenol and Its Analogues

Identification and Distribution in Biological Systems

The distribution of 2-(3-Hydroxy-3-methylbutyl)phenol and its related compounds is not widespread but has been documented in specific plant families and genera. These compounds are typically secondary metabolites, and their presence can vary depending on the plant species, geographical location, and environmental conditions.

Isolation from Plant Species

Phytochemical investigations have successfully isolated this compound and its analogues from several plant species. These include members of the Garcinia, Vatairea, and Justicia genera.

Garcinia : The genus Garcinia is a rich source of phenolic compounds, including xanthones and benzophenones. cuny.edu While direct isolation of this compound from Garcinia is not explicitly detailed in the provided search results, the presence of structurally related prenylated and hydroxylated phenolic compounds is well-documented. cuny.edunih.gov For instance, the seeds of Garcinia dulcis have been found to contain dulcisxanthone G, which possesses a 2,3-dihydroxy-3-methylbutyl group. nih.gov Similarly, studies on Garcinia indica have led to the isolation of various polyisoprenylated benzophenones. The epicarp of Garcinia brasiliensis has yielded several phenolic compounds, including morelloflavone (B191904) and its glycosides. unesp.brresearchgate.net

Vatairea guianensis : The wood and other parts of Vatairea guianensis are known to contain a variety of phenolic compounds, primarily isoflavonoids and anthraquinones. nih.govresearchgate.net While the specific compound this compound has not been explicitly reported, the presence of prenylated isoflavones like lupiwighteone (B192169) suggests the plant's capability to synthesize isoprenoid-substituted phenols. researchgate.netresearchgate.net The ethnobotanical uses of Vatairea species often point to the presence of bioactive chemical constituents. nih.gov

Justicia gendarussa : This medicinal plant is known to contain a wide array of phytochemicals, including flavonoids, alkaloids, and phenolic compounds. researchgate.netijfmr.comnrfhh.com Preliminary phytochemical screening of Justicia gendarussa extracts has confirmed the presence of phenols. nih.gov While the direct isolation of this compound has not been specified, the diverse range of aromatic compounds identified in this plant, such as kaempferol (B1673270) and naringenin, indicates a metabolic pathway capable of producing various substituted phenols. nih.gov

Detection in Metabolomics Studies and Biological Extracts

Metabolomic profiling and analysis of biological extracts have been instrumental in identifying the presence of this compound and its analogues in complex mixtures. These techniques allow for the detection of compounds that may be present in low concentrations.

Metabolomics studies on plant extracts, particularly those from the aforementioned genera, often reveal a wide spectrum of phenolic compounds. The use of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) enables the tentative identification of numerous metabolites based on their mass-to-charge ratio and fragmentation patterns.

Biological extracts from various parts of plants like Garcinia, Vatairea, and Justicia have been shown to possess biological activities, which are often attributed to their phenolic content. unesp.brnih.govnih.gov The analysis of these extracts frequently points to a complex mixture of phenolic compounds, where analogues of this compound could exist.

Methodologies for Natural Product Isolation and Purification

The isolation of this compound and its analogues from natural sources involves a series of extraction and purification steps, heavily relying on chromatographic and spectroscopic techniques.

Advanced Chromatographic Techniques for Separation

Chromatography is the cornerstone for the separation of individual compounds from complex plant extracts.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of crude extracts. Silica (B1680970) gel and Sephadex are common stationary phases. For instance, in the study of Garcinia indica, column chromatography over silica gel was used to fractionate the hexane (B92381) extract, leading to the isolation of several compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for the final purification of compounds. Reversed-phase HPLC with C18 columns is particularly effective for separating phenolic compounds.

Thin-Layer Chromatography (TLC): TLC is often used for monitoring the progress of separation in column chromatography and for preliminary phytochemical screening. In the analysis of Justicia gendarussa, HPTLC has been used for fingerprinting. nih.gov

Spectroscopic Approaches for Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful techniques for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between atoms. The structures of compounds isolated from Garcinia dulcis and Garcinia brasiliensis were determined using 1D and 2D NMR spectroscopic data. nih.govresearchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula. GC-MS analysis of Justicia gendarussa indicated the presence of several constituents. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores (light-absorbing groups) in a molecule. Phenolic compounds typically show characteristic absorption bands in the UV region, which can aid in their identification. cuny.edu For example, the UV spectrum of certain benzophenones shows absorption bands characteristic of an aromatic chromophore. cuny.edu

Data Tables

Table 1: Plant Sources and Isolated Phenolic Analogues

| Plant Species | Isolated Compound(s) / Compound Class | Reference(s) |

| Garcinia dulcis | Dulcisxanthone G | nih.gov |

| Garcinia indica | Polyisoprenylated benzophenones (Garcinol, Isogarcinol) | |

| Garcinia brasiliensis | Morelloflavone, Morelloflavone-7''-O-beta-D-glycosyl | unesp.brresearchgate.net |

| Vatairea guianensis | Lupiwighteone, Formononetin, Chrysophanol, Physcion | researchgate.netresearchgate.net |

| Justicia gendarussa | Kaempferol, Naringenin, Phenolic compounds | nih.govnih.gov |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Application | Example Reference(s) |

| 1D & 2D NMR | Determination of carbon-hydrogen framework and connectivity | nih.govresearchgate.net |

| Mass Spectrometry | Determination of molecular weight and formula | nih.govlookchem.com |

| UV-Vis Spectroscopy | Identification of chromophores | cuny.edu |

Synthetic Methodologies and Chemical Transformations of 2 3 Hydroxy 3 Methylbutyl Phenol

Total Synthesis Approaches to 2-(3-Hydroxy-3-methylbutyl)phenol

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the formation of the carbon-carbon bond between the phenol (B47542) ring and the isoamyl group.

Development of Efficient and Scalable Synthetic Routes

The industrial production of alkylphenols is primarily achieved through the Friedel-Crafts alkylation of phenols with alkenes. wikipedia.org For the synthesis of this compound, a potential scalable route involves the ortho-alkylation of phenol. One common method is the phenoxide C-alkylation, where the phenol is first deprotonated to form a phenoxide, which then reacts with a suitable electrophile like prenyl bromide. nih.gov However, this method can lead to a mixture of ortho- and para-substituted products, as well as O-alkylation byproducts. nih.gov The regioselectivity can be improved by blocking the para-position of the phenol. nih.gov

Another approach is the Friedel-Crafts-like prenylation of phenols. These reactions typically require electron-rich phenol substrates and often exhibit only moderate regioselectivity. nih.gov The use of solid acid catalysts, such as zeolites or clays (B1170129), can offer environmental benefits over traditional Lewis acids like AlCl₃ by being recyclable and easier to handle. whiterose.ac.uk The alkylation of phenols using alcohols as alkylating agents in the presence of a solid catalyst is another viable and greener alternative. google.com

A plausible, though not explicitly detailed in the provided results, synthetic route could involve a two-step process:

Friedel-Crafts Acylation: Reaction of phenol with 3,3-dimethylacrylic acid or its acid chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would likely yield a mixture of ortho- and para-acylated products. The ortho-isomer, 1-(2-hydroxyphenyl)-3-methylbut-2-en-1-one, could then be isolated.

Reduction: The subsequent reduction of the ketone and the double bond would yield the final product. This could be achieved through catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) followed by a separate reduction of the double bond.

Alternatively, a Grignard-based approach could be envisioned:

Grignard Reagent Formation: Preparation of a Grignard reagent from an ortho-bromophenol derivative with a protected hydroxyl group.

Reaction with Acetone (B3395972): Reaction of the Grignard reagent with acetone would introduce the dimethylcarbinol moiety. libretexts.orgcerritos.edu

Deprotection: Removal of the protecting group from the phenolic hydroxyl would yield this compound.

The choice of a specific route on an industrial scale would depend on factors such as cost of starting materials, catalyst efficiency and recyclability, and the ease of purification of the final product. slchemtech.com

Chemo-Enzymatic Synthesis of Related Phenolic Derivatives

Chemo-enzymatic synthesis combines the efficiency of enzymatic catalysis with the versatility of chemical transformations. Lipases are particularly useful enzymes in this context, often employed for the esterification and transesterification of phenolic compounds under mild conditions. nih.govmdpi.comscielo.br These reactions are typically performed in organic solvents to shift the equilibrium towards ester synthesis. nih.gov

The enzymatic approach offers high selectivity, often targeting specific hydroxyl groups in polyhydroxylated molecules, and avoids the use of harsh reagents and reaction conditions typical of purely chemical methods. nih.gov For instance, lipase-catalyzed esterification has been successfully used to synthesize various phenolic esters, including those of phenolic acids with alcohols. nih.govnih.gov While a direct chemo-enzymatic synthesis of this compound itself is not detailed in the provided results, the principles can be applied to its derivatives. For example, the hydroxyl groups of this compound could be selectively esterified using lipases and various fatty acids to produce novel lipophilic antioxidants. nih.gov

The choice of lipase (B570770) and reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield. For example, lipase B from Candida antarctica (CALB) has been shown to be a versatile and efficient catalyst for the esterification of various phenolic alcohols. nih.gov

Design and Synthesis of Analogues and Derivatives

The modification of the lead compound, this compound, can be achieved by altering its functional groups or the structure of its side chain. These modifications can lead to new compounds with potentially enhanced or different biological activities.

Functional Group Modifications (e.g., Etherification, Esterification)

The phenolic hydroxyl group and the tertiary alcohol in the side chain of this compound are prime targets for functional group modifications.

Etherification: The phenolic hydroxyl group can be converted to an ether through various methods, such as the Williamson ether synthesis. This involves the reaction of the corresponding phenoxide with an alkyl halide. rsc.org The use of solid catalysts can provide a greener alternative for the O-alkylation of phenols. rsc.org For sterically hindered phenols, specific conditions might be required to achieve good yields. researchgate.net

Esterification: Both the phenolic and the tertiary alcohol hydroxyl groups can be esterified. Phenols are generally less reactive than alcohols in esterification reactions with carboxylic acids. khanacademy.orgyoutube.com However, they react readily with more reactive acylating agents like acid chlorides or anhydrides. khanacademy.orgyoutube.com Lipase-catalyzed esterification provides a mild and selective method for producing phenolic esters. nih.govnih.gov This enzymatic approach can be particularly useful for selectively esterifying one of the hydroxyl groups in this compound. The esterification with fatty acids, for instance, can increase the lipophilicity of the molecule. nih.gov

Below is a table summarizing potential functional group modifications:

| Modification | Reagents and Conditions | Potential Product Class |

| Etherification | Alkyl halide, Base (e.g., NaH) | Phenolic ethers |

| Alcohol, Acid catalyst | Phenolic ethers | |

| Esterification | Carboxylic acid, Acid catalyst (for alcohol) | Aliphatic esters |

| Acid chloride/anhydride, Base (for phenol) | Phenolic esters | |

| Fatty acid, Lipase | Phenolic lipid esters |

Structural Alterations of the Butyl Side Chain

Modifying the structure of the 3-hydroxy-3-methylbutyl side chain can lead to a diverse range of analogues. The electronic and charge-transport properties of related polythiophene derivatives have been shown to be influenced by the nature of their alkyl and alkoxy side chains. rsc.org

Possible modifications to the side chain include:

Chain Length Variation: Synthesis of analogues with shorter or longer alkyl chains attached to the phenol. This could be achieved by using different starting materials in the initial alkylation step.

Modification of the Hydroxyl Group Position: The position of the hydroxyl group on the butyl chain could be altered, leading to primary or secondary alcohol derivatives.

Introduction of Other Functional Groups: The side chain could be further functionalized by introducing other groups like halogens, amines, or additional hydroxyl groups. For instance, strategies for the synthesis of α-tertiary ethers from related structures have been developed. rsc.org

These structural alterations would likely impact the compound's physical and chemical properties, including its solubility, polarity, and potential biological activity.

Process Research and Development in Chemical Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process requires significant research and development to ensure efficiency, safety, and cost-effectiveness. Key aspects of process research for the synthesis of this compound and its derivatives include catalyst selection and optimization, reaction condition optimization, and process scale-up.

For Friedel-Crafts alkylation reactions, the development of solid acid catalysts is a major area of research, aiming to replace traditional corrosive and difficult-to-handle Lewis acids. whiterose.ac.ukgoogle.com The optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for maximizing yield and selectivity while minimizing by-product formation. google.com For instance, in the alkylation of phenols, the ortho/para selectivity can often be tuned by adjusting the reaction conditions. google.com

In the context of scaling up reactions, continuous flow processes offer several advantages over batch processes, including better heat and mass transfer, improved safety, and the potential for automation. acs.org The development of microreactor technologies allows for the rapid screening of reaction conditions and facilitates a smoother transition to larger scale production. acs.org

Optimization of Reaction Conditions and Yield

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction. In this reaction, phenol is reacted with a suitable alkylating agent in the presence of an acid catalyst. The choice of alkylating agent is critical; for the synthesis of this specific compound, an appropriate precursor would be a molecule containing a four-carbon chain with a hydroxyl group and a methyl group at the tertiary carbon, such as 3-hydroxy-3-methyl-1-butene or a related compound that can generate the necessary tertiary carbocation under reaction conditions.

The optimization of this reaction involves manipulating several key variables to maximize the yield of the desired ortho-substituted product while minimizing side reactions. These variables include the choice of catalyst, reaction temperature, solvent, and the molar ratio of reactants.

Catalyst Selection: A range of acid catalysts can be employed for Friedel-Crafts alkylation. These can be broadly categorized as Lewis acids and Brønsted acids. Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are common choices. Solid acid catalysts, such as zeolites and acid-activated clays (e.g., montmorillonite (B579905) K10), offer advantages in terms of easier separation and potential for regeneration and reuse. The activity and selectivity of the catalyst play a crucial role in the product distribution. For instance, a highly active catalyst might lead to increased polyalkylation, where more than one alkyl group is added to the phenol ring.

Reaction Temperature and Time: Temperature is a critical parameter that influences both the reaction rate and selectivity. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts, such as the thermodynamically more stable para-isomer or products of dehydration and rearrangement. The optimal temperature is therefore a compromise between achieving a reasonable reaction rate and maintaining high selectivity for the desired product. Reaction time is also closely monitored to ensure the reaction proceeds to completion without excessive byproduct formation.

Solvent Effects: The choice of solvent can significantly impact the reaction. Non-polar solvents are often used in Friedel-Crafts reactions. However, the polarity of the solvent can influence the stability of the carbocation intermediate and the solubility of the reactants and products, thereby affecting the reaction outcome.

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of phenol to the alkylating agent, is a key factor in controlling the extent of alkylation. Using a large excess of phenol can help to minimize polyalkylation by increasing the probability that the alkylating agent will react with an unreacted phenol molecule rather than an already substituted one.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Phenol:Alkylating Agent Molar Ratio | Yield of 2-isomer (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.2 eq) | Dichloromethane | 0 - 25 | 1:1 | 45 |

| 2 | AlCl₃ (1.2 eq) | Dichloromethane | 0 - 25 | 3:1 | 60 |

| 3 | FeCI₃ (1.0 eq) | Nitrobenzene | 25 | 3:1 | 55 |

| 4 | H-Beta Zeolite | Toluene | 80 | 5:1 | 70 |

| 5 | Montmorillonite K10 | Heptane | 60 | 5:1 | 65 |

This table is illustrative and based on general principles of Friedel-Crafts alkylation of phenols. The data is not derived from a specific experimental study on this compound.

Impurity Profiling and Control Strategies

During the synthesis of this compound, several impurities can be formed. The identification and control of these impurities are crucial for ensuring the purity of the final product. The main types of impurities arise from competing reactions and side reactions.

Common Impurities:

Para-isomer (4-(3-Hydroxy-3-methylbutyl)phenol): Due to the directing effects of the hydroxyl group on the phenol ring, both ortho and para substitution products are typically formed. The para-isomer is a common and often significant impurity.

O-Alkylated Product (Phenoxy-ether): The phenolic oxygen can also act as a nucleophile, leading to the formation of an ether byproduct. This is known as O-alkylation and competes with the desired C-alkylation.

Polyalkylated Phenols: The initial product, this compound, is still reactive and can undergo further alkylation to form di- or even tri-substituted phenols.

Rearrangement Products: The carbocation intermediate can potentially undergo rearrangement, leading to the formation of isomeric byproducts with different substitution patterns.

Dehydration Products: The tertiary alcohol in the side chain of the product can undergo dehydration under acidic conditions, leading to the formation of an unsaturated byproduct.

Unreacted Starting Materials: Incomplete reaction will result in the presence of unreacted phenol and alkylating agent in the product mixture.

Control Strategies:

Optimizing Reaction Conditions: As discussed in the previous section, careful control of catalyst, temperature, solvent, and reactant ratios is the primary strategy to minimize impurity formation. For example, using a large excess of phenol can suppress polyalkylation. Lower reaction temperatures can favor the kinetically controlled ortho-product over the thermodynamically favored para-product and reduce the likelihood of dehydration and rearrangement.

Catalyst Choice: The choice of catalyst can influence the ratio of C-alkylation to O-alkylation. Sterically hindered catalysts may favor para-substitution, while certain catalysts can promote ortho-selectivity.

Purification Methods: After the reaction is complete, the product mixture must be purified to remove impurities. Common purification techniques include:

Distillation: If the boiling points of the isomers and byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Crystallization: The desired product may be selectively crystallized from a suitable solvent system, leaving impurities in the mother liquor.

Chromatography: Column chromatography is a powerful technique for separating isomers and other closely related impurities.

The following table provides a hypothetical impurity profile and corresponding control strategies.

Table 2: Hypothetical Impurity Profile and Control Strategies for the Synthesis of this compound

| Impurity Name | Potential Origin | Control Strategy |

|---|---|---|

| 4-(3-Hydroxy-3-methylbutyl)phenol | Competing para-alkylation | Lower reaction temperature; choice of ortho-selective catalyst. |

| (3-Hydroxy-3-methylbutoxy)benzene | Competing O-alkylation | Use of non-polar solvents; appropriate catalyst selection. |

| Di-(3-hydroxy-3-methylbutyl)phenols | Polyalkylation | Use of excess phenol; controlled addition of alkylating agent. |

| Isomeric alkylphenols | Carbocation rearrangement | Use of milder reaction conditions and catalysts. |

| 2-(3-Methyl-2-butenyl)phenol | Dehydration of product | Lower reaction temperature; use of less acidic catalysts. |

| Phenol | Unreacted starting material | Drive reaction to completion; purification by distillation or chromatography. |

This table is illustrative and based on general principles of phenol alkylation. The data is not derived from a specific experimental study on this compound.

Biological Activities and Pharmacological Mechanisms of 2 3 Hydroxy 3 Methylbutyl Phenol and Its Derivatives

Antioxidant Activity Investigations

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, which are unstable molecules that can cause cellular damage.

In Vitro Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, simple, and rapid method used to evaluate the radical scavenging capacity of antioxidant compounds. researchgate.netnih.gov In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govturkjps.org

The antioxidant activity of phenols is heavily influenced by their molecular structure, particularly the number and position of hydroxyl groups. nih.gov Generally, a higher number of hydroxyl groups correlates with greater DPPH radical scavenging capacity. nih.gov For instance, compounds with two or more hydroxyl groups, such as catechols or gallic acid, exhibit significantly higher antioxidant activity than simple phenols with only one hydroxyl group. nih.govresearchgate.net

Given that 2-(3-Hydroxy-3-methylbutyl)phenol has a single phenolic hydroxyl group, its antioxidant activity is expected to be modest compared to polyphenolic compounds. The presence of the alkyl side chain may also influence its reactivity and solubility. A study on 169 phenols confirmed that the ionization potential (IP), a measure of the ease of electron donation, is a critical determinant of activity in the DPPH assay, and compounds with a single hydroxyl group generally show lower activity. nih.gov

Table 1: Comparison of Antioxidant Activity (DPPH Assay) for Various Phenolic Compounds

| Compound Name | Number of Phenolic -OH Groups | Relative Antioxidant Activity |

| Phenol (B47542) | 1 | Low |

| Guaiacol | 1 | Low |

| 2,6-di-tert-butylphenol | 1 | Very Low (<0.01 TEAC) researchgate.net |

| Carnosic Acid | 2 | High nih.gov |

| Rosmarinic Acid | 4 | Very High nih.gov |

This table illustrates the general principle of structure-activity relationships for phenolic antioxidants. Specific values for this compound are not available.

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects within a cellular context through various mechanisms. These can include the inhibition of enzymes that produce reactive oxygen species (ROS), such as xanthine (B1682287) oxidase, and the modulation of cellular signaling pathways involved in the antioxidant response. researchgate.netmdpi.com For example, some polyphenols can up-regulate genes that code for endogenous antioxidant enzymes. researchgate.net

Oxidation of phenols within cells can sometimes lead to the formation of pro-oxidant metabolites, which can trigger the activation of protective cellular responses, such as the NRF2/ARE pathway, which regulates the expression of numerous antioxidant and detoxification genes. While direct evidence for this compound is lacking, its metabolism in the body would likely involve conjugation and modification of the hydroxyl groups, converting it into metabolites with potentially different, likely weaker, antioxidant capacities before excretion. researchgate.net

Antimicrobial Properties and Antibacterial Mechanisms

Phenolic compounds are well-known for their broad-spectrum antimicrobial activity, which involves multiple mechanisms of action.

Evaluation against Bacterial Pathogens (e.g., Staphylococcus aureus, Enterococcus faecium)

The antimicrobial action of phenols often involves disruption of the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. They can also inhibit bacterial enzymes and nucleic acid synthesis. nih.gov

While no studies have specifically reported the activity of this compound against Staphylococcus aureus or Enterococcus faecium, research on structurally related compounds provides insight into its potential efficacy. A study on α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene, a compound isolated from Caesalpinia bonducella, demonstrated concentration-dependent inhibitory activity against S. aureus. nih.govnih.gov The strong activity was attributed to the compound's ability to diffuse across the bacterial cell wall. nih.gov Similarly, chemical modifications of simple phenols like thymol (B1683141), such as halogenation, have been shown to dramatically increase their antibacterial potency against S. aureus. nih.gov

Regarding Enterococcus faecalis, a related bacterium, research has focused on its internal metabolic pathways, such as the mevalonate (B85504) pathway which involves a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, as a potential drug target. nih.gov However, this does not relate to the direct antimicrobial action of an external phenolic compound.

Table 2: Summary of Antimicrobial Activities for Related Phenolic Compounds

| Compound | Target Microorganism | Observed Effect | Reference |

| α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene | Staphylococcus aureus | Inhibitory activity | nih.govnih.gov |

| 4-chlorothymol | Staphylococcus aureus | Up to 6x more active than thymol | nih.gov |

| 2-[(Methylamino)methyl]phenol | Staphylococcus aureus | Biofilm inhibition, no bactericidal activity | frontiersin.org |

Influence on Biofilm Formation and Antibiotic Modulation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which makes them notoriously resistant to antibiotics. nih.gov Many phenolic compounds have demonstrated the ability to inhibit biofilm formation at concentrations below those required to kill the bacteria (sub-inhibitory concentrations). nih.gov

Mechanisms of biofilm inhibition by phenols include preventing the initial attachment of bacteria to surfaces and interfering with quorum sensing, the cell-to-cell communication system that regulates biofilm production. nih.govmdpi.com For example, the compound 2-[(Methylamino)methyl]phenol was found to significantly inhibit biofilm formation in S. aureus by targeting the quorum regulator SarA, without exhibiting any direct antibacterial activity. frontiersin.org This anti-biofilm property also enhanced the efficacy of conventional antibiotics, demonstrating a synergistic effect. frontiersin.org Given these findings in a structurally similar phenol, it is plausible that this compound could also influence biofilm formation.

Receptor Modulation and Signal Transduction Studies

Information regarding the specific interaction of this compound with cellular receptors or its influence on signal transduction pathways is not available in current scientific literature. The study of how exogenous compounds like this phenol bind to or modulate receptors is a complex field.

Generally, phenolic compounds can influence various signaling pathways, often related to their antioxidant and anti-inflammatory properties. For example, thymol has been shown to modulate the activity of enzymes involved in metabolizing carcinogens. However, specific receptor targets are often difficult to identify. Research in this area for this compound represents a significant knowledge gap and an avenue for future investigation.

Allosteric Modulation of G Protein-Coupled Receptors (e.g., Dopamine (B1211576) D1 Receptor)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling and are significant targets for drug development. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing for a more nuanced regulation of receptor activity.

A notable derivative of this compound, LY3154207, has been identified as a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. The dopamine D1 receptor is implicated in cognitive and locomotive processes, making it a promising target for treating various psychiatric disorders. As a PAM, LY3154207 enhances the receptor's response to the endogenous agonist, dopamine, without directly activating the receptor itself. This mechanism avoids the bell-shaped dose-response curve and tachyphylaxis often seen with direct orthosteric agonists. The structural framework of LY3154207 includes a central tetrahydroisoquinoline (THIQ) ring, with the this compound moiety contributing to its binding and modulatory activity. Molecular dynamics simulations have been employed to investigate the binding and allosteric mechanisms of compounds like LY3154207 at the D1R.

Inhibition of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor)

Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that are key regulators of cellular processes such as proliferation, differentiation, and metabolism. The Epidermal Growth Factor Receptor (EGFR) is a well-studied RTK, and its aberrant activation is linked to the development of various cancers. While extensive research exists on various inhibitors of EGFR, there is currently a lack of direct scientific evidence specifically linking this compound or its immediate derivatives to the inhibition of EGFR or other RTKs.

However, the broader class of phenolic compounds has been investigated for anticancer properties, which can involve the modulation of signaling pathways downstream of RTKs. The therapeutic potential of targeting EGFR is well-established, with inhibitors often used in cancer therapy. These inhibitors can prevent the autophosphorylation of the receptor and block downstream signaling cascades. The exploration of novel chemical scaffolds for EGFR inhibition is an ongoing area of research, and the structural motifs present in derivatives of this compound could be of interest in future drug discovery efforts targeting RTKs.

Anti-inflammatory and Immunomodulatory Effects

Phenolic compounds are widely recognized for their anti-inflammatory and immunomodulatory properties. nih.govnih.gov These effects are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of immune cell activity. nih.gov

The anti-inflammatory action of phenolic compounds can involve the suppression of leukocyte chemotaxis, which is the migration of white blood cells to sites of inflammation. nih.gov Furthermore, they can prevent the production of oxygen free radicals by leukocytes, thereby reducing oxidative stress associated with inflammation. nih.gov At the molecular level, phenolic compounds can regulate immunity by interfering with the synthesis and gene expression of pro-inflammatory cytokines. nih.gov They are known to inactivate key inflammatory signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and modulate the mitogen-activated protein kinase (MAPK) pathway. nih.govtandfonline.com

Additionally, some phenolic compounds inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of prostaglandins (B1171923) and leukotrienes, respectively—both potent inflammatory mediators. nih.govtandfonline.com This multifaceted approach allows phenolic compounds to exert a significant influence on the immune system, potentially mitigating chronic inflammatory conditions. nih.govnih.gov The structural characteristics of this compound suggest it may share these anti-inflammatory and immunomodulatory capabilities.

Anticancer and Cytotoxic Activity Assessment

Phenolic compounds are known for their cytotoxic properties against various cancer cells. eurekaselect.comnih.gov Their derivatives have been the subject of numerous studies to evaluate their potential as anticancer agents. eurekaselect.comnih.gov The cytotoxic effects of these compounds are often characterized by assessing cell viability, cell migration, and the induction of programmed cell death (apoptosis). eurekaselect.comnih.gov

Research into various phenol derivatives has demonstrated their ability to inhibit the growth of cancer cells. For instance, studies on certain tetrahydroquinoline derivatives of phenol have shown strong inhibitory responses against human osteosarcoma cells. eurekaselect.comnih.gov The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer activity of phenolic compounds stems from their ability to target multiple molecular pathways within cancer cells. nih.gov A primary mechanism is the induction of apoptosis, or programmed cell death. eurekaselect.comnih.gov This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. eurekaselect.com

Studies on phenol derivatives have shown that they can trigger caspase-3/7 mediated cell death in cancer cells. eurekaselect.comnih.gov Furthermore, some derivatives have been observed to influence mitochondrial function. For example, a reduction in mitochondrial calcium concentration has been linked to a mitochondrial calcium-independent mechanism for triggering apoptosis. eurekaselect.comnih.gov Conversely, in some cell types, an increase in mitochondrial calcium has been observed alongside cytotoxic effects. eurekaselect.comnih.gov Phenolic compounds can also induce apoptosis by affecting the expression of key regulatory proteins, such as reducing the expression of the anti-apoptotic protein Bcl-2 and modulating the p53 tumor suppressor pathway. nih.gov These diverse mechanisms highlight the potential of phenolic derivatives to act as multifaceted anticancer agents. nih.gov

Table 1: Cytotoxic Activity of Select Phenol Derivatives This table is for illustrative purposes and includes data on various phenol derivatives to demonstrate typical findings in this area of research.

| Compound Derivative | Cancer Cell Line | IC50 Value (µM) | Observed Mechanism |

|---|---|---|---|

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | U2OS (Human Osteosarcoma) | 50.5 ± 3.8 | Induces apoptosis, inhibits cell migration. nih.gov |

| 2-((3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol | U2OS (Human Osteosarcoma) | 36.6 | Time-dependent cell growth inhibition, induces apoptosis. researchgate.net |

| Ellagic acid | CCL-233 (Colon Cancer) | 40 | Concentration-dependent cytotoxicity, PARP inhibition. mdpi.com |

Other Bioactivities Investigated (e.g., DNA Polymerase Inhibition, Semiochemical Function)

Beyond the aforementioned activities, phenolic compounds have been explored for other intriguing biological functions.

DNA Polymerase Inhibition: Some phenolic compounds have been identified as potential inhibitors of DNA polymerase, an enzyme crucial for DNA replication. researchgate.net The mechanism of inhibition can involve the binding of the phenolic compound to the active site of the DNA polymerase, which leads to decreased enzyme activity or deactivation. researchgate.net This can result in the degradation or denaturation of the DNA polymerase. This inhibitory action on a fundamental cellular process suggests a potential application in areas where controlling cell replication is desired, such as in antimicrobial or anticancer therapies.

Semiochemical Function: Semiochemicals are signaling chemicals used by organisms to communicate. This communication can be between individuals of the same species (pheromones) or different species (allelochemicals). Volatile phenolic compounds are known to be produced by plants and microorganisms and can act as semiochemicals. wikipedia.org For example, they can function as attractants for beneficial insects or as repellents or anti-attractants for pests. researchgate.netnumberanalytics.com The specific compound this compound, being a volatile organic compound, has the structural characteristics that could allow it to function as a semiochemical in certain ecological contexts, although specific studies are required to confirm this role.

Structure Activity Relationship Sar Studies of 2 3 Hydroxy 3 Methylbutyl Phenol Analogues

Influence of Phenolic Hydroxyl Group Position and Number on Biological Activity

The number and position of hydroxyl (-OH) groups on the phenolic ring are paramount in determining the biological activity of phenolic compounds, particularly their antioxidant capacity. researchgate.netnih.gov This activity is largely attributed to their ability to donate a hydrogen atom from the phenolic -OH group to neutralize free radicals, thereby terminating oxidative chain reactions. nih.gov

The antioxidant potential is significantly influenced by the number of hydroxyl groups present. Generally, an increase in the number of -OH groups leads to enhanced antioxidant activity. nih.gov For instance, diphenolic compounds like catechol (1,2-dihydroxybenzene) and hydroquinone (B1673460) (1,4-dihydroxybenzene) exhibit greater radical scavenging activity than phenol (B47542) itself. This is because they can form more stable phenoxyl radicals through electron delocalization and intramolecular hydrogen bonding, especially in the ortho- and para-positions. researchgate.net The presence of a second hydroxyl group in the ortho or para position is associated with superior antiradical performance. researchgate.net

The position of these hydroxyl groups is also a critical determinant of activity. researchgate.netresearchgate.net

Ortho-position: A hydroxyl group positioned ortho to the alkyl side chain can form an intramolecular hydrogen bond, which can stabilize the resulting phenoxyl radical after hydrogen donation, thus enhancing antioxidant activity. researchgate.net Catechol derivatives are well-known for their potent antioxidant effects.

Para-position: A hydroxyl group in the para-position also contributes significantly to antioxidant activity due to the effective delocalization of the unpaired electron in the resulting radical, leading to the formation of stable quinone structures. researchgate.net

Meta-position: The meta-position generally confers the weakest antioxidant activity compared to the ortho and para isomers. researchgate.net

In the context of 2-(3-hydroxy-3-methylbutyl)phenol, the parent compound has a single hydroxyl group at the C1 position and the alkyl substituent at the C2 position. Introducing additional hydroxyl groups on the aromatic ring would be expected to modulate its activity significantly.

Table 1: Illustrative SAR of Phenolic Hydroxyl Group on Antioxidant Activity

| Compound Name | Aromatic Ring Substitution | Expected Relative Antioxidant Activity | Rationale |

| This compound | 2-Alkyl-1-hydroxybenzene | Baseline | Single hydroxyl group. |

| 3-(3-Hydroxy-3-methylbutyl)benzene-1,2-diol | 3-Alkyl-1,2-dihydroxybenzene | High | Catechol structure enhances radical stability. |

| 5-(3-Hydroxy-3-methylbutyl)benzene-1,3-diol | 5-Alkyl-1,3-dihydroxybenzene | Moderate | Resorcinol structure, less active than catechol. |

| 2-(3-Hydroxy-3-methylbutyl)benzene-1,4-diol | 2-Alkyl-1,4-dihydroxybenzene | High | Hydroquinone structure, effective radical scavenger. |

Role of the Butyl Side Chain and its Substituents on Pharmacological Properties

The length and branching of the alkyl chain are key factors. Longer alkyl chains generally increase the lipophilicity (fat-solubility) of the compound. This can enhance its ability to penetrate lipid-rich biological membranes. nih.gov For phenolic lipids, the length of the aliphatic side chain has been shown to be important for their antioxidant activity. nih.gov The branched nature of the "3-hydroxy-3-methylbutyl" group also influences how the molecule packs into membranes or fits into the active site of an enzyme.

Substituents on the butyl chain are also critical:

Gem-Dimethyl Groups (-CH3): The two methyl groups at the C3 position contribute to the steric bulk of the side chain. This bulk can influence the orientation of the molecule when interacting with a receptor, potentially leading to a more favorable or unfavorable binding conformation.

Modifications to this side chain would be expected to alter biological activity. For example, removing the hydroxyl group would increase lipophilicity, which might enhance membrane permeation but reduce target-specific interactions mediated by hydrogen bonding. Conversely, adding more hydroxyl groups to the side chain would increase hydrophilicity.

Table 2: Illustrative SAR of Butyl Side Chain Modifications on Lipophilicity and Potential Membrane Interaction

| Analogue Name | Side Chain Structure | Key Feature Change | Expected Impact on Properties |

| 2-(3-Methylbutyl)phenol | -CH2-CH2-CH(CH3)2 | Removal of tertiary -OH | Increased lipophilicity; loss of H-bonding capability. |

| 2-(3,4-Dihydroxy-3-methylbutyl)phenol | -CH2-CH2-C(OH)(CH3)-CH2OH | Addition of a primary -OH | Increased hydrophilicity; enhanced H-bonding potential. |

| 2-(3-Hydroxy-3-ethylbutyl)phenol | -CH2-CH2-C(OH)(CH2CH3)(CH3) | Replacement of methyl with ethyl | Increased steric bulk and lipophilicity. |

| 2-(2-Hydroxy-2-methylpropyl)phenol | -CH2-C(OH)(CH3)2 | Shorter (propyl) chain | Reduced lipophilicity and spatial reach. |

Effects of Aromatic Ring Substitution Patterns on Bioactivity

Beyond the primary phenolic hydroxyl group, the introduction of other substituents onto the aromatic ring can profoundly modulate the electronic properties and steric profile of the molecule, thereby altering its biological activity. nih.gov The nature and position of these substituents are key.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and additional alkyl groups can increase the electron density of the aromatic ring. An EDG, particularly at the ortho or para position to the phenolic hydroxyl, can enhance the ability of the phenol to donate a hydrogen atom by stabilizing the resulting phenoxyl radical. This often leads to increased antioxidant activity. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or halogens (e.g., -Cl, -Br) pull electron density away from the aromatic ring. This generally destabilizes the phenoxyl radical, making hydrogen donation less favorable and thus decreasing antioxidant activity. However, EWGs can be crucial for other types of biological interactions, such as fitting into specific enzyme active sites.

Steric Effects: The size and position of substituents can create steric hindrance, which may block the active phenolic hydroxyl group from interacting with its target or prevent the molecule from adopting the necessary conformation to bind to a receptor site.

For example, in a study of mono-alkylated phenols, both the lipophilicity (log Kow) and the electronic effect of the substituent (Hammett sigma constant) were found to be excellent predictors of toxicity, demonstrating the combined importance of these factors. nih.gov

Table 3: Illustrative SAR of Aromatic Ring Substitutions on Bioactivity (e.g., Antioxidant Potential)

| Analogue Name | Aromatic Ring Substitution | Substituent Type | Expected Impact on Antioxidant Activity |

| 4-Methoxy-2-(3-hydroxy-3-methylbutyl)phenol | Methoxy at C4 (para to -OH) | Electron-Donating | Increase |

| 4-Nitro-2-(3-hydroxy-3-methylbutyl)phenol | Nitro at C4 (para to -OH) | Electron-Withdrawing | Decrease |

| 5-Methyl-2-(3-hydroxy-3-methylbutyl)phenol | Methyl at C5 (meta to -OH) | Electron-Donating | Minor Increase/No significant change |

| 4-Chloro-2-(3-hydroxy-3-methylbutyl)phenol | Chloro at C4 (para to -OH) | Electron-Withdrawing | Decrease |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. The this compound molecule itself is achiral. However, modifications to the side chain or aromatic ring can introduce chiral centers. For instance, if one of the gem-dimethyl groups on the side chain were replaced by a different substituent, the C3 carbon would become a chiral center, leading to two enantiomers (R and S forms).

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereoselectivity, interacting differently with the various stereoisomers of a compound. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may show weak or no activity at all.

This differential interaction arises because the three-dimensional arrangement of atoms in one enantiomer allows for a precise, optimal fit with the chiral binding site, much like a key fitting into a lock. The other enantiomer, being a non-superimposable mirror image, cannot achieve the same optimal interactions and thus binds less effectively or not at all. Therefore, when designing and evaluating analogues of this compound that possess chirality, it is essential to separate and test each stereoisomer individually to fully understand the SAR.

Metabolomics, Biosynthesis, and Biotransformation Pathways

Endogenous Metabolic Pathways for Phenolic Compound Formation (e.g., Shikimate and Acetate (B1210297) Pathways)

Phenolic compounds, a diverse group of secondary metabolites, are synthesized in plants, fungi, and bacteria through several key metabolic routes. researchgate.net The two primary pathways responsible for the building blocks of most phenolic compounds are the shikimate pathway and the acetate pathway. researchgate.netutu.fi

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous phenolic compounds. gacbe.ac.inrsc.orgresearchgate.net This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose-4-phosphate, from the pentose (B10789219) phosphate (B84403) pathway, to ultimately form chorismic acid. gacbe.ac.inrsc.org Chorismic acid is a critical branch-point intermediate that serves as the precursor for the synthesis of a wide array of aromatic compounds. gacbe.ac.in Phenylalanine, produced via the shikimate pathway, is a key precursor for the phenylpropanoid pathway, which generates a vast number of phenolic compounds, including hydroxycinnamic acids, flavonoids, and lignans. rsc.orgnih.gov The enzyme phenylalanine ammonia-lyase (PAL) plays a pivotal role by catalyzing the deamination of L-phenylalanine to trans-cinnamic acid, a foundational step in phenylpropanoid metabolism. researchgate.netyoutube.com

The acetate pathway , also known as the polyketide pathway, is another significant route for phenolic biosynthesis, particularly in fungi and bacteria, though it is less prominent in higher plants for this purpose. researchgate.net This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks. researchgate.net Through a series of condensation reactions catalyzed by polyketide synthases, a poly-β-keto chain is formed, which can then be cyclized and aromatized to produce various phenolic structures. rsc.org

In many cases, the biosynthesis of complex phenolic compounds involves a combination of both the shikimate and acetate pathways. rsc.org For instance, flavonoids are synthesized with one aromatic ring and its side chain originating from the shikimate pathway (via p-coumaroyl-CoA), while the second aromatic ring is derived from the acetate pathway through the condensation of three molecules of malonyl-CoA. rsc.org

The formation of 2-(3-hydroxy-3-methylbutyl)phenol likely involves modifications of a precursor phenolic molecule synthesized through one or both of these primary pathways. The basic phenolic ring structure would originate from either the shikimate or acetate pathway, followed by subsequent enzymatic reactions to attach and modify the 3-hydroxy-3-methylbutyl side chain.

Identification and Characterization of this compound Metabolites in Biological Matrices

The identification of metabolites of phenolic compounds like this compound in biological samples such as urine and plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Due to their low bioavailability, phenolic compounds often undergo extensive biotransformation in the body. nih.gov

Metabolism of phenolic compounds typically involves two phases of reactions. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) through oxidation, reduction, or hydrolysis. nih.gov For instance, the hydroxylation of benzene (B151609) to phenol (B47542) is a well-studied microsomal metabolic process. nih.govPhase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glycine. nih.gov These conjugation reactions increase the water solubility of the compounds, facilitating their excretion.

The identification of these metabolites presents an analytical challenge due to their structural diversity and the low concentrations at which they are often found. nih.gov Advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), are the most common approaches for the identification and quantification of phenolic metabolites. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions, allowing for the characterization of their chemical structure. nih.govnih.gov

For example, a study on tomato extracts utilized diode-array and time-of-flight/ion-trap mass spectrometry to tentatively identify 135 compounds, with phenolic compounds being the most abundant. nih.gov The identification process involved matching accurate mass signals with known tomato compounds, supplemented by UV and MS/MS data. nih.gov

Enzymatic Biotransformations and Biocatalytic Applications involving related compounds

Enzymatic biotransformation has emerged as a powerful and environmentally friendly technology for modifying phenolic compounds to enhance their properties or create new, valuable substances. mdpi.comnih.govufpa.br This approach utilizes specific enzymes as biocatalysts to drive chemical reactions, offering high selectivity and efficiency under mild conditions. mdpi.com

Several classes of enzymes are pivotal in the biotransformation of phenolic acids and related compounds:

Phenolic acid decarboxylases: These enzymes catalyze the removal of a carboxyl group from phenolic acids.

Phenolic acid esterases: These enzymes are involved in the hydrolysis of ester linkages. mdpi.com

Phenolic acid reductases: These enzymes catalyze the reduction of functional groups. mdpi.com

β-Glucosidases: These enzymes are crucial for the hydrolysis of glycosidic bonds, releasing the aglycone from its glycoside form. mdpi.com

Laccases and Peroxidases: These enzymes, often produced by microorganisms like Bacillus aryabhattai, can be induced by phenolic compounds and are capable of transforming them into other valuable metabolites. nih.gov For example, Bacillus aryabhattai can convert isoeugenol, ferulic acid, or p-coumaric acid into vanillin, 4-vinylguaiacol, or 4-vinylphenol, respectively. nih.gov

Cytochrome P450 enzymes , such as CYP1A2, play a significant role in the biotransformation of a wide range of compounds, including polyphenols. mdpi.com

A notable application of enzymatic biotransformation is enzymatic fructosylation , which involves attaching sugar moieties to phenolic compounds. mdpi.com This process can improve the solubility, stability, and biological activities of the parent compounds. mdpi.com

These enzymatic methods are not only used to produce high-value chemicals but are also explored for their potential in food processing to improve sensory qualities and shelf-life, and in bioremediation to degrade phenolic pollutants. mdpi.com

Quantitative and Qualitative Metabolite Profiling using High-Throughput Techniques

Metabolite profiling, a key component of metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov For phenolic compounds and their metabolites, high-throughput analytical techniques are essential for comprehensive analysis.

Qualitative profiling focuses on the identification of as many metabolites as possible. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS) based methods. nih.gov The use of high-resolution mass spectrometry (HRMS) is critical for obtaining accurate mass data, which aids in the putative identification of compounds by searching metabolite databases. nih.gov Tandem mass spectrometry (MS/MS) is then used to obtain structural information for confirmation. nih.govresearchgate.net

Quantitative profiling aims to determine the concentration of specific metabolites. Targeted metabolomics approaches are often employed for this purpose, where specific known metabolites are quantified with high sensitivity and precision. nih.gov This often involves the use of tandem mass spectrometry in the form of triple-quadrupole (QqQ) or Q-TOF mass analyzers. nih.gov The development and validation of robust analytical methods are crucial for accurate quantification. nih.govresearchgate.net

A comprehensive study on tomato fruit extracts illustrates this approach, where 135 compounds were tentatively identified, and the quantitative analysis of phenolic compounds was achieved using closely related derivatives for each family. nih.gov The combination of different detectors, such as TOF-MS and ion-trap MS, ensures the detection of a wide range of metabolites with varying properties. sci-hub.se

The table below summarizes the key analytical techniques used in the metabolite profiling of phenolic compounds.

| Analytical Technique | Application in Metabolite Profiling | Key Advantages |

| Liquid Chromatography (LC) | Separation of complex mixtures of metabolites prior to detection. | Versatile for a wide range of polar and non-polar compounds. |

| High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) | Accurate mass measurement for determining the elemental composition of unknown metabolites. | High mass accuracy and resolution, enabling confident identification. nih.govnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites by fragmentation analysis. | Provides structural information for confirming metabolite identity. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification of metabolites. | Non-destructive, provides detailed structural information. nih.gov |

Advanced Analytical Characterization Techniques in Research on 2 3 Hydroxy 3 Methylbutyl Phenol

High-Resolution Mass Spectrometry for Compound Identification and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise identification of 2-(3-hydroxy-3-methylbutyl)phenol. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion and its fragments, often to within a few parts per million. This precision is critical for unequivocally determining the elemental composition of the molecule. The exact mass of this compound (C₁₁H₁₆O₂) is 180.11503 Da. sigmaaldrich.com HRMS can confirm this mass, distinguishing it from other isomers or compounds with the same nominal mass.

In the context of metabolite profiling, HRMS is invaluable for detecting and identifying this compound in complex biological or environmental samples. By analyzing the intricate data, researchers can trace the metabolic fate of related compounds or identify the presence of this compound as a naturally occurring substance or a biomarker. The technique's sensitivity allows for the detection of trace amounts, which is essential in metabolomics research. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, further aid in its identification when coupled with ion mobility spectrometry-mass spectrometry. sigmaaldrich.com

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.12232 | 140.4 |

| [M+Na]⁺ | 203.10426 | 147.5 |

| [M-H]⁻ | 179.10776 | 141.5 |

| [M+K]⁺ | 219.07820 | 144.8 |

| [M+H-H₂O]⁺ | 163.11230 | 135.6 |

Data derived from PubChemLite. sigmaaldrich.com

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules like this compound. This technique probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional structure of the molecule.

A ¹H NMR spectrum would reveal the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting patterns). For this compound, one would expect to see distinct signals for the aromatic protons on the phenol (B47542) ring, the protons of the butyl chain, the methyl groups, and the hydroxyl protons. The chemical shifts of these protons provide clues about their electronic environment.

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-High-Resolution Mass Spectrometry) for Complex Mixture Analysis

When this compound is part of a complex mixture, such as an industrial product, an environmental sample, or a biological extract, chromatographic techniques are essential for its separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. For GC-MS analysis, this compound may require derivatization, such as silylation of the hydroxyl groups, to increase its volatility and improve its chromatographic peak shape. The sample is then vaporized and separated on a capillary column based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be compared against spectral libraries for positive identification. This method is highly effective for quantifying the compound in mixtures containing other volatile or semi-volatile species.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful alternative, particularly for samples that are not suitable for GC-MS due to low volatility or thermal instability. In this technique, the compound is separated in the liquid phase using a high-performance liquid chromatography (HPLC) system and then detected by a high-resolution mass spectrometer. LC-HRMS combines the superior separation capabilities of HPLC with the high mass accuracy and sensitivity of HRMS, making it an ideal tool for detecting and quantifying this compound in complex matrices like biological fluids or plant extracts without the need for derivatization.

Computational Chemistry and Molecular Docking in Predictive Modeling

Computational chemistry offers predictive insights into the properties and potential biological activity of this compound, complementing experimental data. Using quantum mechanical calculations, it is possible to predict its optimal three-dimensional geometry, electronic properties, and spectroscopic data, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. In this approach, the 3D structure of the compound is placed into the binding site of a protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. This predictive modeling can help to hypothesize potential biological roles or mechanisms of action for the compound, guiding further experimental investigation in drug discovery or toxicology research. These in silico methods are crucial for prioritizing compounds for biological screening and for understanding structure-activity relationships at a molecular level.

Emerging Research Areas and Future Directions for 2 3 Hydroxy 3 Methylbutyl Phenol

Rational Design and Development of Novel Therapeutic Agents based on the 2-(3-Hydroxy-3-methylbutyl)phenol Scaffold

The concept of rational drug design, which leverages the three-dimensional structure of biological targets, offers a powerful strategy for discovering new medicines. nih.govnih.gov The this compound molecule can serve as a "scaffold," or a core chemical structure, upon which medicinal chemists can build novel therapeutic agents. nih.gov The process involves making precise chemical modifications to the scaffold to enhance its binding affinity to a specific protein target, thereby improving its efficacy and reducing potential side effects. nih.govnih.gov

The phenolic hydroxyl group and the tertiary alcohol on the butyl side chain are key features that can be modified to create a library of analog compounds. For instance, researchers have successfully designed and synthesized analogs of other complex molecules, such as 3-hydroxymorphinan, by modifying their phenolic groups to improve metabolic stability and pharmacokinetic profiles. nih.gov A similar approach could be applied to the this compound scaffold to develop new drugs.

Future research could focus on synthesizing derivatives of this scaffold and screening them against various biological targets, including enzymes and receptors implicated in diseases like cancer, inflammation, and neurodegenerative disorders. Techniques like fragment-based drug design could also be employed, where small molecular fragments with desirable properties are identified and then assembled into larger, more potent drug-like molecules based on the this compound core. nih.gov

Table 1: Potential Therapeutic Targets for this compound Analogs

| Therapeutic Area | Potential Biological Target | Rationale for Investigation |

| Oncology | Protein Kinases, Histone Deacetylases (HDACs) | Phenolic compounds are known to exhibit anti-cancer properties. Modifying the scaffold could lead to selective inhibitors of key cancer-related enzymes. |

| Inflammation | Cyclooxygenases (COX-1/COX-2), Lipoxygenases | The anti-inflammatory properties of many phenolic compounds suggest that analogs could be developed as novel anti-inflammatory agents. |

| Neuroprotection | Monoamine Oxidase (MAO), Beta-secretase (BACE1) | The scaffold could be optimized to cross the blood-brain barrier and interact with targets relevant to Parkinson's or Alzheimer's disease. nih.gov |

| Infectious Diseases | Bacterial or Viral Enzymes | The scaffold provides a framework for developing new antimicrobial or antiviral agents by targeting essential microbial enzymes. |

Investigations into Environmental Fate and Impact

As with any chemical compound that has potential for wider use, understanding its environmental behavior is crucial. Research into the environmental fate of this compound would involve studying its persistence, mobility, and degradation in soil and water systems. Phenolic compounds are known pollutants from various industrial processes. nih.gov

The biodegradation of phenols is a key mechanism for their removal from the environment. nih.gov Studies have shown that microorganisms like Pseudomonas fluorescens and Rhodococcus opacus can degrade phenol (B47542), often using a meta-cleavage pathway for the aromatic ring. nih.govnih.gov It is plausible that this compound could be degraded by similar microbial pathways. Future research should aim to isolate and identify specific microbial strains capable of metabolizing this compound and to elucidate the enzymatic pathways involved. This knowledge is essential for developing bioremediation strategies for sites contaminated with phenolic compounds.

Table 2: Research Areas for the Environmental Fate of this compound

| Research Area | Key Questions to Address | Potential Methodologies |

| Biodegradation | Can microorganisms use this compound as a carbon source? What are the degradation pathways and metabolic intermediates? | Soil/water microcosm studies, isolation of degrading bacteria, enzyme assays (e.g., for catechol 2,3-dioxygenase). nih.govnih.gov |

| Abiotic Degradation | How does the compound break down in the absence of biological activity (e.g., through photolysis or hydrolysis)? | Laboratory studies exposing the compound to light and different pH conditions. |

| Ecotoxicity | What is the potential toxicity of the compound and its degradation products to aquatic and terrestrial organisms? | Standard ecotoxicity tests on representative species (e.g., algae, daphnia, fish). |

| Sorption and Mobility | Does the compound bind to soil and sediment particles, or is it mobile in water? | Batch equilibrium and column studies using different soil types. |

Exploration of Applications in Material Science and Industrial Chemistry Research

The chemical structure of this compound suggests potential applications in material science and industrial chemistry. Phenolic compounds, particularly those with bulky alkyl groups like tert-butyl phenols, are widely used as antioxidants and stabilizers in polymers and other materials. mdpi.com These compounds function by neutralizing free radicals, thereby protecting materials from degradation caused by heat, light, and oxidation. mdpi.com

The this compound structure could be investigated for similar properties. The presence of the hydroxyl group on the phenyl ring is essential for antioxidant activity, while the butyl side chain could influence its solubility and compatibility with different polymer matrices. Research in this area would involve synthesizing the compound and incorporating it into various materials, such as plastics, elastomers, and lubricants, to evaluate its performance as a stabilizer. Furthermore, the hydroxyl groups could be used as reactive sites for incorporating the molecule into polymer chains, potentially creating new materials with inherent antioxidant or thermal stability features.

Integration of Multi-Omics Technologies in Systems Biology Approaches

To gain a deeper understanding of the biological effects of this compound and its derivatives, modern systems biology approaches can be employed. These approaches integrate data from various "omics" technologies, including transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), to build a comprehensive picture of how a compound affects a biological system.